molecular formula C9H15NO3 B2877817 N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide CAS No. 2156529-54-1

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide

Cat. No. B2877817
CAS RN: 2156529-54-1
M. Wt: 185.223
InChI Key: XSFDJTDBJKMXEO-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the study of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide. One potential direction is the development of new antitumor and antiviral agents based on this compound. Another direction is the investigation of its potential use as a pesticide and plant growth enhancer in agriculture. In material science, this compound could be further explored for its potential use as a building block for the synthesis of new materials with unique properties.
Conclusion:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

The synthesis method of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide involves the reaction of 3-methylcyclopropanecarboxylic acid with hydroxylamine and subsequent treatment with acetic anhydride. This process yields a white crystalline solid, which can be further purified using recrystallization techniques.

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antitumor and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been tested for its ability to enhance plant growth and improve crop yield. It has also been found to exhibit insecticidal properties, making it a potential candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials. It has been found to exhibit unique properties such as high thermal stability and good solubility in organic solvents.

properties

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-10(9(12)6-2-3-6)7-4-13-5-8(7)11/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFDJTDBJKMXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide

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